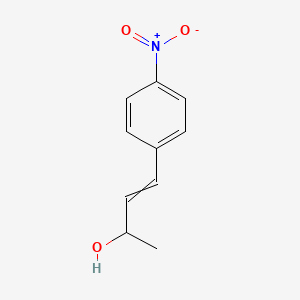

4-(4-Nitrophenyl)but-3-en-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

918540-63-3 |

|---|---|

Molekularformel |

C10H11NO3 |

Molekulargewicht |

193.20 g/mol |

IUPAC-Name |

4-(4-nitrophenyl)but-3-en-2-ol |

InChI |

InChI=1S/C10H11NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h2-8,12H,1H3 |

InChI-Schlüssel |

YAHGCECXRUFHBK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C=CC1=CC=C(C=C1)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Methodologies for the Chemical Synthesis of 4 4 Nitrophenyl but 3 En 2 Ol

Traditional Synthetic Pathways and Precursor Chemistry

Traditional methods for synthesizing 4-(4-Nitrophenyl)but-3-en-2-ol often rely on well-established reactions such as condensation and reduction. These methods are foundational in organic synthesis and provide reliable routes to the target molecule from readily available precursors.

A primary traditional route involves the condensation of 4-nitrobenzaldehyde (B150856) with a suitable ketone, typically acetone (B3395972), in a base-catalyzed aldol (B89426) condensation. This reaction, often referred to as a Claisen-Schmidt condensation, initially forms a β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated ketone. masterorganicchemistry.com Specifically, 4-nitrobenzaldehyde reacts with acetone in the presence of a base like sodium hydroxide (B78521) to produce 4-(4-nitrophenyl)but-3-en-2-one (B1336856). prepchem.comacs.org The reaction between an aldehyde with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen is a classic example of the Claisen-Schmidt condensation. masterorganicchemistry.com This intermediate is then subjected to a reduction step to afford the desired allylic alcohol, this compound. The use of functionalized ionic liquids as catalysts in aldol condensations has also been explored to improve reaction conditions and yields. mdpi.com

Table 1: Aldol Condensation for Synthesis of 4-(4-Nitrophenyl)but-3-en-2-one

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde, Acetone | 10% Sodium Hydroxide | 4-(4-Nitrophenyl)but-3-en-2-one | ~3 g | prepchem.com |

| 4-Nitrobenzaldehyde, Acetone | Zinc Trifluoroacetate, Water | 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | 10-42% | mdpi.com |

| 4-Nitrobenzaldehyde, Acetone | [N2222][EtNHC3SO3], Ethanol (B145695) | 4-(4-Nitrophenyl)-4-hydroxy-2-butanone | 91% selectivity | mdpi.com |

Once the precursor, 4-(4-nitrophenyl)but-3-en-2-one, is synthesized, the next crucial step is the selective reduction of the ketone functionality to a hydroxyl group without affecting the carbon-carbon double bond or the nitro group. This transformation yields the target compound, this compound. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4). The reduction of 4-(4-nitrophenyl)but-3-en-2-one with NaBH4 has been shown to produce this compound. rsc.org Furthermore, enzymatic reductions offer a high degree of enantioselectivity. For instance, perakine (B201161) reductase has been used for the enantioselective reduction of (E)-4-(4-nitrophenyl)but-3-en-2-one to (S,E)-4-(4-nitrophenyl)but-3-en-2-ol with a high enantiomeric excess. amazonaws.com

Table 2: Reduction of 4-(4-Nitrophenyl)but-3-en-2-one

| Substrate | Reducing Agent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (E)-4-(4-Nitrophenyl)but-3-en-2-one | Perakine Reductase | (S,E)-4-(4-Nitrophenyl)but-3-en-2-ol | 99.8% | amazonaws.com |

| 4-(4-Nitrophenyl)but-3-en-2-one | Sodium Borohydride (NaBH4) | This compound | Not Applicable | rsc.org |

Condensation Reactions Utilizing 4-Nitrobenzaldehyde Derivatives

Catalytic Synthesis Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to achieve higher efficiency, selectivity, and sustainability. For the synthesis of this compound and its analogues, several catalytic strategies have been developed.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. diva-portal.org While not a direct synthesis of the target molecule, palladium-catalyzed hydrocarboxylation of alkynes represents a powerful method for creating structurally similar allylic alcohols. frontiersin.org This type of reaction involves the addition of a hydrogen and a carboxyl group across a carbon-carbon triple bond. Palladium catalysts can also be used in the direct amination of allylic alcohols. rsc.org These methods highlight the versatility of palladium catalysis in generating complex molecules from simple precursors. researchgate.net

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.org This reaction is typically catalyzed by a combination of palladium and copper complexes. wikipedia.org It has been widely used in the synthesis of complex molecules due to its mild reaction conditions. wikipedia.org Copper-catalyzed Sonogashira-type couplings have been developed for the synthesis of substituted alkynes from alkyl halides and terminal alkynes. researchgate.net These reactions can be applied to the synthesis of precursors for allylic alcohols, such as 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol. synzeal.comiucr.org The development of asymmetric copper-catalyzed Sonogashira couplings provides access to chiral alkyne compounds. sustech.edu.cn There are also domino reactions involving a Sonogashira coupling followed by an intramolecular cyclization. acs.org

Base-promoted condensation reactions are fundamental in the synthesis of various nitrophenylalkanol derivatives. These reactions, such as the Knoevenagel condensation, involve the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. organic-chemistry.org Different bases, both organic and inorganic, can be used to promote these reactions. organic-chemistry.orgsioc-journal.cn For instance, the condensation of 4-nitrobenzaldehyde with compounds containing active methylene groups is a common strategy. acs.orgresearchgate.net These methods can be used to synthesize a variety of substituted nitrophenyl derivatives, which can be further transformed into the desired alkanol. The use of deep eutectic solvents as both catalyst and reaction medium has also been explored for Baeyer condensation reactions to synthesize triarylmethane derivatives. sioc-journal.cn Additionally, T3P-promoted condensation of ketones with NH-heterocycles provides a metal- and base-free method for synthesizing N-alkenylated heterocycles. diva-portal.org

Copper-Catalyzed Coupling Strategies for Related Alkynes (e.g., Sonogashira-type reactions)

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of this compound is crucial for various applications. This section explores methods that control the three-dimensional arrangement of atoms during the synthesis.

Enzymatic Kinetic Resolution of Racemic this compound and Analogues (e.g., Lipase-mediated transesterification)

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer. mdpi.comnih.gov

Lipase-mediated transesterification is a widely employed strategy for the kinetic resolution of racemic allylic alcohols, including analogues of this compound. mdpi.comresearchgate.net In this process, a lipase (B570770) enzyme catalyzes the transfer of an acyl group from an acyl donor, such as vinyl acetate (B1210297) or vinyl propionate, to one of the alcohol's enantiomers. mdpi.comresearchgate.net This results in the formation of an ester from one enantiomer while the other remains as an alcohol. The differing chemical properties of the resulting ester and the unreacted alcohol allow for their separation.

Studies on analogues like (E)-4-phenylbut-3-en-2-ol have demonstrated the effectiveness of this method. For instance, Lecitase™ Ultra, a commercially available lipase, has been successfully used in its immobilized form for the kinetic resolution of such alcohols. mdpi.commdpi.com Immobilization of the enzyme, for example on cyanogen (B1215507) bromide-activated agarose (B213101) (LU-CNBr), has been shown to significantly enhance its activity and enantioselectivity. mdpi.commdpi.com The choice of solvent and acyl donor can also influence the efficiency of the resolution. mdpi.com For (E)-4-phenylbut-3-en-2-ol, it was found that the (R)-enantiomer is esterified at a faster rate than the (S)-enantiomer. mdpi.com

Table 1: Lipase-Catalyzed Kinetic Resolution of (E)-4-Arylbut-3-en-2-ol Analogues

| Substrate Analogue | Biocatalyst | Acyl Donor | Enantiomeric Excess (ee) of Alcohol | Enantiomeric Excess (ee) of Ester |

|---|---|---|---|---|

| (E)-4-phenylbut-3-en-2-ol | Immobilized Lecitase™ Ultra (LU-CNBr) | Vinyl Propionate | >99% (S) | >99% (R) |

| (E)-4-(p-tolyl)but-3-en-2-ol | Immobilized Lecitase™ Ultra (LU-CNBr) | Vinyl Propionate | 98% (S) | 98% (R) |

Data compiled from studies on analogous compounds. mdpi.com

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis offers a direct route to enantiomerically enriched products by employing chiral catalysts to control the stereochemical outcome of a reaction. au.dk This approach is fundamental in modern organic synthesis for producing single-enantiomer compounds. au.dk

For the synthesis of chiral alcohols like this compound, the asymmetric reduction of the corresponding prochiral ketone, 4-(4-nitrophenyl)but-3-en-2-one, is a key strategy. Various chiral catalysts, including metal-based complexes and organocatalysts, can be employed for this transformation. acs.org For example, dynamic reductive kinetic resolution (DRKR) combines a selective bioreduction using an alcohol dehydrogenase with in-situ racemization of the starting ketone, which can be facilitated by a basic anionic resin. uniovi.es This method has been successfully applied to related benzyl (B1604629) ketones, yielding substituted propan-2-ols with high diastereo- and enantioselectivity. uniovi.es

Another important reaction is the asymmetric Henry reaction, which forms a C-C bond between a nitroalkane and an aldehyde to produce a β-nitro alcohol. researchgate.net A recyclable MCM-41 supported copper(II) salen complex has been shown to catalyze the asymmetric Henry reaction between various aldehydes and nitromethane, yielding nitro alcohols with good to high enantiomeric excess. researchgate.net While not a direct synthesis of this compound, this methodology is relevant for creating chiral nitro alcohol precursors.

Directed Stereoselective Functionalization of Alkenes (e.g., Hydroxy Group Directing Effects)

The functionalization of alkenes in a stereoselective manner is a cornerstone of organic synthesis. nih.gov Directing groups can be utilized to control the regioselectivity and stereoselectivity of reactions by coordinating to the catalyst and positioning it at a specific site on the substrate. acs.org

In the context of allylic alcohols like this compound, the existing hydroxyl group can act as a directing group. This directing effect can influence the outcome of various reactions, such as epoxidations or dihydroxylations of the double bond. For instance, in rhodium-catalyzed C-H functionalization, a directing group can guide the catalyst to a specific C-H bond for activation and subsequent reaction. hbni.ac.in While specific examples for this compound are not prevalent in the searched literature, the principle of hydroxy-group directed functionalization is a well-established strategy in organic synthesis. acs.org This approach allows for the introduction of new functional groups with controlled stereochemistry relative to the existing chiral center.

Photochemical Routes to this compound and Related Enyne Alcohols (e.g., Photocyclization/Fragmentation Cascades)

Photochemical reactions utilize light to initiate chemical transformations, often enabling unique reaction pathways that are not accessible through thermal methods.

Recent research has explored the use of photocyclization/fragmentation cascades of enyne alcohols for the synthesis and uncaging of aldehydes and ketones. nih.govmdpi.com This methodology involves the photochemical activation of allylically substituted 3-(2-(arylethynyl)phenyl)prop-2-en-1-ols, referred to as enynols. nih.govmdpi.com While the primary application discussed is the release (uncaging) of carbonyl compounds, the synthesis of the enynol precursors themselves is relevant. nih.govmdpi.comnsf.gov

The synthesis of these enynol structures can be achieved through various routes, including Sonogashira coupling, Suzuki reactions, and additions of vinyl lithium reagents to carbonyl compounds. mdpi.comnsf.gov A study describes the synthesis of a related compound, 4-(2-((4-methoxyphenyl)ethynyl)phenyl)-2-(4-nitrophenyl)but-3-en-2-ol. mdpi.com This demonstrates that the core structure containing the nitrophenyl-substituted butenol (B1619263) moiety can be synthesized as part of a larger photolabile system. The photochemical reaction itself leads to the fragmentation of the molecule. nih.govmdpi.com Although this specific process is designed to cleave the molecule, the synthetic strategies developed for the enynol precursors could potentially be adapted for the synthesis of this compound itself or related structures.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(4-Nitrophenyl)but-3-en-2-one |

| (E)-4-phenylbut-3-en-2-ol |

| Vinyl acetate |

| Vinyl propionate |

| (E)-4-(p-tolyl)but-3-en-2-ol |

| (E)-4-(4-methoxyphenyl)but-3-en-2-ol |

| 3-(4-nitrophenyl)butan-2-one |

| 4-(2-((4-methoxyphenyl)ethynyl)phenyl)-2-(4-nitrophenyl)but-3-en-2-ol |

| Nitromethane |

| 2-hydroxypropyl 4-nitrophenyl phosphate |

| 1-(4-nitrophenyl)ethanol |

| (E)-4-(thiophen-3-yl)but-3-en-2-one |

| (3R,4S)-4-(benzylthio)-3-methyl-4-(4-nitrophenyl)butan-2-one |

| 1-(4-Nitrophenyl)-2-nitroethanol |

| (E)-4,4-Dimethyl-1-(4-nitrophenyl)pent-1-en-3-ol |

| 2-(4′-Methoxy-4-nitro-[1,1′-biphenyl]-3-yl)propan-1-ol |

| 4-(2,6-difluoro-3-nitrophenyl)but-3-en-2-one |

| 4-(4-Nitrophenyl)butan-2-ol |

| 4-(4-nitrophenyl)butanoic acid |

Reactivity and Mechanistic Studies of 4 4 Nitrophenyl but 3 En 2 Ol

Transformations Involving the Secondary Alcohol Functionality

The secondary alcohol group in 4-(4-nitrophenyl)but-3-en-2-ol is a prime site for transformations such as oxidation and nucleophilic substitution.

Selective Oxidation Reactions

The secondary allylic alcohol can be selectively oxidized to the corresponding α,β-unsaturated ketone, 4-(4-nitrophenyl)but-3-en-2-one (B1336856). A variety of reagents are known to effect such transformations with high chemoselectivity, favoring the oxidation of allylic and benzylic alcohols over saturated ones. pduamtulungia.co.injove.comresearchgate.net

Common oxidizing agents for this purpose include manganese dioxide (MnO₂), which is a mild and highly selective reagent for allylic alcohols. jove.commychemblog.com The reaction is typically performed in a neutral solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. mychemblog.com Other effective reagents include Jones reagent (chromic acid in acetone) and palladium-based catalysts in the presence of an oxidant like molecular oxygen. organic-chemistry.orgorganic-chemistry.org The choice of oxidant can be critical to avoid over-oxidation or side reactions.

Table 1: Common Reagents for Selective Oxidation of Allylic Alcohols

| Oxidizing Agent | Typical Conditions | Selectivity |

|---|---|---|

| Manganese Dioxide (MnO₂) | CH₂Cl₂, room temperature | Highly selective for allylic and benzylic alcohols jove.commychemblog.com |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone (B3395972), 0°C to room temperature | Strong oxidant, can be selective for allylic alcohols organic-chemistry.org |

| Palladium(II) Acetate (B1210297)/O₂ | Toluene, 45°C | Catalytic, selective for allylic alcohols organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild and selective for primary and secondary alcohols |

Nucleophilic Substitutions at the Hydroxyl-Bearing Carbon

The hydroxyl group of this compound is a poor leaving group, but can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. libretexts.org Alternatively, under acidic conditions, protonation of the hydroxyl group allows for its departure as a water molecule. libretexts.orglibretexts.org

Nucleophilic substitution on allylic alcohols can proceed through several mechanisms, including S(_N)1, S(_N)2, S(_N)1', and S(_N)2'. lscollege.ac.in The formation of a resonance-stabilized allylic carbocation is a key feature of the S(_N)1 and S(_N)1' pathways. libretexts.orglibretexts.org The electron-withdrawing nature of the 4-nitrophenyl group can influence the stability of this carbocation and thus the reaction pathway. Attack of a nucleophile can occur at the carbon bearing the leaving group (C2) or at the end of the conjugated system (C4), leading to a mixture of products. lscollege.ac.in

Table 2: Mechanistic Pathways for Nucleophilic Substitution of Allylic Alcohols

| Mechanism | Description | Key Intermediates |

|---|---|---|

| S(_N)1 | Stepwise mechanism involving a carbocation intermediate. | Resonance-stabilized allylic carbocation libretexts.org |

| S(_N)2 | Concerted mechanism with backside attack of the nucleophile. | Pentacoordinate transition state |

| S(_N)1' | Nucleophilic attack at the γ-position of the allylic system via a carbocation. | Resonance-stabilized allylic carbocation lscollege.ac.in |

Reactions of the But-3-en-2-ol Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to electrophilic additions and can participate in cycloaddition reactions.

Electrophilic Additions to the Carbon-Carbon Double Bond

The alkene can undergo electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens (X₂). ibchem.comlibretexts.org The electron-withdrawing 4-nitrophenyl group deactivates the double bond towards electrophilic attack compared to an unsubstituted alkene. The regioselectivity of the addition is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule). ibchem.com Protonation of the double bond would preferentially occur at the carbon atom further from the electron-withdrawing phenyl ring, leading to a benzylic carbocation stabilized by resonance.

Cycloaddition Reactions

The conjugated system of this compound makes it a potential candidate for cycloaddition reactions. For instance, it could act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, due to the electron-withdrawing nature of the nitrophenyl group which lowers the energy of the LUMO of the dienophile. beilstein-journals.org Additionally, photocycloaddition reactions, such as [2+2] cycloadditions with other alkenes, are known for nitrostyrene (B7858105) derivatives and could potentially be applied to this system. nih.gov

Chemical Behavior of the 4-Nitrophenyl Substituent

The 4-nitrophenyl group is a versatile functional handle that can undergo several transformations, most notably reduction of the nitro group and nucleophilic aromatic substitution.

The nitro group can be selectively reduced to an amine group (NH₂) using a variety of reducing agents. wikipedia.orgmasterorganicchemistry.com This transformation is valuable for introducing a nucleophilic site on the aromatic ring. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or reduction with metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl). masterorganicchemistry.comrsc.org The choice of reagent is important to ensure that other functional groups in the molecule, such as the double bond and the hydroxyl group, are not affected.

Table 3: Reagents for the Reduction of Aromatic Nitro Groups

| Reducing Agent | Typical Conditions | Comments |

|---|---|---|

| H₂/Pd-C | Methanol (B129727), room temperature | Common and efficient method masterorganicchemistry.com |

| Fe/HCl | Ethanol (B145695)/water, reflux | Classical and cost-effective method masterorganicchemistry.com |

| SnCl₂·2H₂O/HCl | Ethanol, reflux | Stannous chloride is a common reducing agent |

| Na₂S₂O₄ | Water/methanol, reflux | Sodium dithionite (B78146) offers a milder alternative |

Furthermore, the presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (S(_N)Ar). masterorganicchemistry.com While the hydroxyl and butenyl substituents are not typical leaving groups for S(_N)Ar, derivatization of the aromatic ring with a good leaving group (e.g., a halogen) at a position ortho or para to the nitro group would render the molecule susceptible to displacement by strong nucleophiles. tandfonline.comacs.org

Reduction Pathways of the Nitro Group to Amino or Other Nitrogen-Containing Functions

The nitro group of this compound is a key functional group that can be chemically transformed, most notably through reduction to an amino group. This conversion significantly alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group, which can then participate in a variety of further chemical reactions.

Detailed studies have demonstrated the effective reduction of the nitro group in the closely related precursor, 4-(4-nitrophenyl)but-3-en-2-one. The simultaneous reduction of the nitro group and the ketone was achieved using a catalytic system of gold nanoparticles supported on Cupriavidus necator (CpGNP) in the presence of sodium borohydride (B1222165) (NaBH₄). rsc.org This reaction yields 4-(4-aminophenyl)but-3-en-2-ol. The successful synthesis of this amino derivative was confirmed through high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy. rsc.org The characterization data for the resulting 4-(4-aminophenyl)but-3-en-2-ol confirmed its molecular structure. rsc.org

The general mechanism for the reduction of nitroarenes, like this compound, typically follows the pathway first proposed by Haber. This process involves a sequence of two-electron reduction steps. The reaction can proceed via a "direct route" where the nitro group is sequentially reduced to a nitroso (-NO) and then to a hydroxylamino (-NHOH) intermediate, before finally forming the amino (-NH₂) group. unimi.it Alternatively, a "condensation route" can occur where the nitroso intermediate condenses with the hydroxylamino intermediate to form an azoxy species (-N=N(O)-). This can be further reduced to an azo (-N=N-) and then a hydrazo (-NH-NH-) intermediate, which is ultimately cleaved to yield two equivalents of the final aniline (B41778) derivative. unimi.it The specific pathway and intermediates can be influenced by the choice of catalyst and reaction conditions. unimi.it

Table 1: Catalytic Reduction of 4-(4-nitrophenyl)but-3-en-2-one

| Substrate | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| 4-(4-nitrophenyl)but-3-en-2-one | CpGNP / NaBH₄ | 4-(4-aminophenyl)but-3-en-2-ol | rsc.org |

Aromatic Substitutions on the Nitrophenyl Ring

The reactivity of the nitrophenyl ring in this compound towards aromatic substitution is dominated by the powerful electron-withdrawing nature of the nitro group (-NO₂). This group significantly influences the reaction pathway, generally deactivating the ring for electrophilic aromatic substitution (EAS) while strongly activating it for nucleophilic aromatic substitution (NAS). masterorganicchemistry.com

For electrophilic aromatic substitution, the nitro group is a strong deactivating group and a meta-director. However, the high activation energy required means that such reactions are generally unfavorable under standard conditions.

Conversely, the nitrophenyl ring is highly susceptible to nucleophilic aromatic substitution (NAS). The electron-withdrawing nitro group stabilizes the negative charge in the intermediate formed during the reaction, thereby facilitating the substitution. masterorganicchemistry.com This activation is most pronounced at the ortho and para positions relative to the nitro group. In the case of this compound, the butenol (B1619263) side chain is at the para position, which is also the site of activation by the nitro group. Therefore, NAS reactions would typically involve the displacement of a leaving group at the ortho position to the nitro group.

The mechanism for NAS is a two-step addition-elimination process. In the first, rate-limiting step, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group, disrupting the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com While this is the established reactivity pattern for nitro-activated aromatic rings, specific studies detailing aromatic substitution reactions directly on the this compound molecule are not extensively documented in the reviewed literature.

Investigation of Reaction Mechanisms for Formation and Transformation

Formation Mechanism

The synthesis of this compound is typically achieved in a two-step process starting from p-nitrobenzaldehyde and acetone.

Formation of the Precursor: The first step is the synthesis of the α,β-unsaturated ketone, 4-(4-nitrophenyl)but-3-en-2-one. This reaction is a base-catalyzed crossed-aldol condensation, specifically a Claisen-Schmidt condensation, between p-nitrobenzaldehyde and acetone. prepchem.comacs.org The mechanism begins with the deprotonation of an α-hydrogen from acetone by a base (e.g., sodium hydroxide) to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-nitrobenzaldehyde. nih.gov This results in the formation of a β-hydroxy ketone (aldol) intermediate, 4-hydroxy-4-(4-nitrophenyl)butan-2-one. nih.gov Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone, 4-(4-nitrophenyl)but-3-en-2-one. prepchem.comnih.gov

Reduction to the Final Product: The second step is the selective reduction of the carbonyl group of 4-(4-nitrophenyl)but-3-en-2-one to form the secondary alcohol, this compound. This transformation is commonly carried out using a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol. mdpi.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by the solvent yields the final alcohol product. mdpi.com

Transformation Mechanisms

The structure of this compound, containing both a hydroxyl group and a double bond, allows for various chemical transformations. One studied transformation is its behavior under pyrolytic conditions. A kinetic and mechanistic study of the gas-phase pyrolysis of 4-aryl-3-buten-2-ols, including the 4-nitro substituted variant, has been conducted, indicating pathways for thermal decomposition. mdpi.com

Furthermore, insights into potential elimination reactions can be drawn from studies on structurally related compounds. For instance, the base-promoted elimination of hydrogen fluoride (B91410) from 4-fluoro-4-(4'-nitrophenyl)butan-2-one was found to proceed via a concerted, E1cB-like E2 mechanism or a stepwise E1cB(ip) mechanism. researchgate.net This suggests that under basic conditions, the hydroxyl group of this compound could potentially be eliminated, especially if converted to a better leaving group, to form a more extended conjugated system.

Table 2: Spectroscopic Data for this compound and its Amino Derivative

| Compound | Technique | Key Data | Reference |

|---|---|---|---|

| This compound | ¹H-NMR (CDCl₃) | δ 1.42 (d, 3H), 4.57 (quin, 1H), 6.47 (dd, 1H), 6.68 (d, 1H), 7.53 (d, 2H), 8.20 (d, 2H) | mdpi.com |

| 4-(4-aminophenyl)but-3-en-2-ol | HRMS | m/z, Calculated Mass: 164.1070 [(M + H)⁺], Found: 164.1069 [(M + H)⁺] | rsc.org |

| 4-(4-aminophenyl)but-3-en-2-ol | ¹H NMR | Characterization confirmed the structure. | rsc.org |

Advanced Theoretical and Computational Investigations of 4 4 Nitrophenyl but 3 En 2 Ol

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic and structural properties of molecules. These methods allow for the detailed examination of molecular geometries and orbital interactions.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters (Hypothetical for 4-(4-Nitrophenyl)but-3-en-2-ol based on similar compounds)

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.5 to 4.5 |

Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Intermolecular Interactions and Crystal Engineering Studies (drawing insights from 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol)

To understand the solid-state behavior of this compound, we can draw parallels from the detailed crystallographic and computational studies performed on a structurally similar compound, 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. researchgate.netnih.gov This related molecule shares the key 4-nitrophenyl and hydroxyl functional groups, which are crucial in dictating intermolecular interactions.

Hirshfeld Surface Analysis and Fingerprint Plots for Related Structures

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netresearchgate.net For 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, this analysis reveals the dominant interactions that govern its molecular packing. researchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

The corresponding 2D fingerprint plots provide a quantitative breakdown of these interactions. For the related alkyne, the most significant contributions to the crystal packing arise from H···H, O···H/H···O, and C···H/H···C contacts. The O···H interactions are particularly important due to the presence of hydroxyl and nitro groups, indicating strong hydrogen bonding.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

| Interaction Type | Contribution (%) |

| H···H | > 40% |

| O···H / H···O | ~20-30% |

| C···H / H···C | ~10-15% |

| C···C | < 5% |

| N···O / O···N | < 5% |

Quantitative Assessment of Hydrogen Bonding and Other Non-Covalent Interactions

In the crystal structure of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the most prominent intermolecular interaction is the hydroxy-O—H···O(hydroxy) hydrogen bond. researchgate.netnih.gov These interactions lead to the formation of hexameric clusters, which are a defining feature of the crystal packing. researchgate.netnih.gov Additionally, weaker benzene-C—H···O(nitro) interactions connect these clusters into a three-dimensional network. researchgate.net The nitro group's oxygen atoms act as acceptors for these C—H hydrogen bonds. researchgate.net It is highly probable that this compound would also exhibit significant O—H···O hydrogen bonding involving its hydroxyl group and potential C—H···O interactions with the nitro group.

Solvation Effects and Advanced Electronic Property Predictions (e.g., Hyperpolarizabilities of related chalcones)

The surrounding solvent medium can significantly influence the electronic properties and reactivity of a solute molecule. In the realm of computational chemistry, understanding these solvation effects is crucial for accurately predicting the behavior of compounds in realistic chemical environments. For molecules like this compound and its chalcone (B49325) analogues, which possess a polar nitro group and a conjugated π-system, the interaction with solvent molecules can alter their ground and excited state properties, including their nonlinear optical (NLO) response, such as hyperpolarizability.

Theoretical studies on related chalcones, such as (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one, have demonstrated that the dipole moment, linear polarizability, and first and second hyperpolarizabilities are sensitive to the dielectric constant of the solvent. iucr.orgredalyc.org Generally, an increase in the solvent's dielectric constant leads to an increase in the values of these electrical parameters. iucr.orgredalyc.org This is attributed to the stabilization of the charge-separated excited states by the polar solvent environment. For instance, in a study of two chalcone derivatives, the dipole moment of (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one increased by 23.6% in water compared to the gas phase. iucr.orgredalyc.org

The substitution of a methyl group with a nitro group in the chalcone structure has been shown to enhance the nonlinear optical properties. scielo.org.co This enhancement is further amplified by the presence of a solvent. scielo.org.co The change from a less polar to a more polar solvent can significantly increase the first hyperpolarizability (β) of these molecules.

Table 1: Effect of Solvent Dielectric Constant on the Static First Hyperpolarizability (β) of a Related Chalcone

| Solvent | Dielectric Constant (ε) | Static First Hyperpolarizability (β) (10⁻³⁰ esu) |

| Gas Phase | 1.00 | 18.27 |

| Dioxane | 2.21 | 20.91 |

| Chloroform (B151607) | 4.81 | 23.12 |

| THF | 7.58 | 24.16 |

| Acetone (B3395972) | 20.70 | 25.71 |

| Ethanol (B145695) | 24.55 | 25.86 |

| Methanol (B129727) | 32.63 | 26.17 |

| DMSO | 46.70 | 26.43 |

| Water | 78.39 | 26.53 |

Data derived from a theoretical study on (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one using the PCM/DFT/CAM-B3LYP/6-311+G(d) level of theory. iucr.org

Continuum Solvation Models in Reactivity and Electronic Property Studies

Continuum solvation models are a powerful and computationally efficient tool for studying the influence of a solvent on molecular properties. redalyc.orgamanote.com These models approximate the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. The Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEFPCM), and the Solvation Model based on Density (SMD) are among the most widely used methods. iucr.orgnih.gov

In the context of chalcones and related compounds, these models have been successfully employed to:

Predict changes in molecular geometry: While the core structure of the chalcone backbone is relatively rigid, the presence of a solvent can induce minor changes in bond lengths and dihedral angles. However, studies have shown that for some chalcones, the variation in bond angles in the presence of different solvents is not significant. iucr.org

Calculate shifts in spectroscopic properties: Solvatochromic shifts, the change in the absorption or emission wavelength of a substance with solvent polarity, can be effectively modeled. For example, a red shift (to longer wavelengths) in the electronic absorption spectra of some Schiff bases, which are structurally related to chalcones, has been observed with increasing solvent polarity, indicating a stabilization of the excited state. redalyc.org

Evaluate the impact on electronic parameters: As detailed in the previous section, continuum models are instrumental in predicting the solvent-dependent behavior of dipole moments, polarizabilities, and hyperpolarizabilities. iucr.orgredalyc.org These calculations are crucial for designing molecules with tailored nonlinear optical properties for applications in optoelectronics. redalyc.org

Determine hydration free energies: The SMD model, for instance, has been used to calculate the free energies of hydration for pyrazine (B50134) derivatives of chalcones, providing insights into their solubility and bioavailability. nih.gov

The choice of the continuum model and the level of theory (e.g., Density Functional Theory with a specific functional and basis set) are critical for obtaining accurate results that correlate well with experimental data. researchgate.net

Theoretical Prediction of Vibrational and Electronic Spectra

Theoretical calculations are indispensable for the interpretation and prediction of vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These computational methods provide a detailed assignment of the spectral bands to specific molecular motions or electronic transitions. libretexts.orgnepjol.info

For complex organic molecules, Density Functional Theory (DFT) has become the workhorse for simulating vibrational spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that, after appropriate scaling to account for anharmonicity and other systematic errors, generally shows good agreement with experimental FT-IR and Raman spectra. nepjol.info These calculations allow for the confident assignment of vibrational modes, such as the characteristic stretching frequencies of the nitro (NO₂) group, the hydroxyl (O-H) group in the case of the alcohol, and the various C-H and C=C vibrations within the molecule.

The prediction of electronic spectra is typically performed using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results are often presented as oscillator strengths versus wavelength, which can be plotted to generate a theoretical UV-Visible absorption spectrum. These theoretical spectra help in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions, and how they are influenced by the molecular structure and the solvent environment. redalyc.org Electronic transitions are often accompanied by vibrational and rotational transitions, leading to the fine structure observed in high-resolution spectra. libretexts.org

Derivatization and Functionalization Strategies of 4 4 Nitrophenyl but 3 En 2 Ol

Modification of the Hydroxyl Group

The secondary hydroxyl group in 4-(4-nitrophenyl)but-3-en-2-ol is a primary site for chemical modification, enabling the introduction of various functional groups through well-established reactions.

The hydroxyl group can be readily converted into esters and ethers. Esterification, for instance, is a common strategy to create derivatives with specific biological activities or to act as prodrugs. A notable application of such derivatization is in the creation of photolabile protecting groups (PPGs). For example, derivatives of similar nitroaromatic alcohols have been synthesized to act as PPGs, which can be cleaved by light to release a protected molecule. mdpi.com This strategy is particularly useful in the controlled release of biologically active compounds or in the precise spatial and temporal control of chemical reactions. The 4-nitrophenyl group, being a well-known chromophore, can facilitate the design of such light-sensitive molecules.

Research has shown that 4-nitrophenyl (PNP) activated esters are effective synthons for the acylation of biomolecules. rsc.org This highlights the utility of the nitrophenyl moiety in designing reactive esters for bioconjugation. While direct studies on the etherification of this compound for PPGs are not extensively documented, the principles of PPG design suggest that ether derivatives could also be engineered to be photolabile. For instance, a palladium-catalyzed tandem arylation and regioselective allylic etherification of 2,3-allenols has been reported, demonstrating a method to form allylic ethers which could be applicable to this system. rsc.org

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC) | Ester | Prodrugs, Enzyme substrates |

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether | Photolabile protecting groups |

| Acylation | Acyl chloride or anhydride, Base (e.g., pyridine) | Acyl derivative | Chemical probes, Modification of biomolecules |

The hydroxyl group can be transformed into other functional groups to expand the synthetic utility of the molecule. Oxidation of the secondary alcohol would yield the corresponding ketone, 4-(4-nitrophenyl)but-3-en-2-one (B1336856). nih.govprepchem.com This enone is a valuable intermediate in its own right, susceptible to a variety of conjugate addition reactions.

Furthermore, the hydroxyl group can be replaced by other nucleophiles through substitution reactions. While direct substitution on an allylic alcohol can be challenging, conversion of the hydroxyl group to a better leaving group, such as a tosylate or a halide, facilitates nucleophilic substitution. This allows for the introduction of a wide range of functionalities, including azides, cyanides, and various carbon nucleophiles, opening up pathways to a multitude of new compounds.

Esterification and Etherification for Specific Applications (e.g., photolabile protecting groups)

Elaboration of the Alkene Moiety

The carbon-carbon double bond in this compound is another key site for functionalization, offering opportunities for stereoselective additions and cyclization reactions.

Hydrofunctionalization reactions, such as hydrogenation, hydrohalogenation, and hydroamination, can be performed on the alkene to introduce new functional groups and create stereocenters. The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions. For example, transition-metal-catalyzed hydroarylation of internal alkynes has been shown to proceed with syn-stereoselectivity. acs.org While this is an alkyne functionalization, similar principles of stereocontrol can be applied to alkenes.

The directing effect of the hydroxyl group can play a crucial role in achieving high regioselectivity and stereoselectivity. For instance, hydroxyl group-directed hydrocarboxylation of alkynes has been reported to be highly regio- and stereoselective. rsc.org Similar directing group strategies could be employed for the hydrofunctionalization of the alkene in this compound.

The alkene moiety can participate in various cyclization reactions to construct new ring systems. For example, intramolecular reactions involving the hydroxyl group and the alkene can lead to the formation of cyclic ethers like tetrahydrofurans and tetrahydropyrans. Lewis acid-mediated cyclizations have been shown to be effective for the diastereoselective synthesis of six- to eight-membered cyclic ethers from similar alkenols. nih.gov Visible-light-induced bromoetherification of alkenols is another method to produce β-bromotetrahydrofurans and -tetrahydropyrans. beilstein-journals.org

Furthermore, the alkene can act as a dienophile or a diene in cycloaddition reactions. For instance, a photoinduced reductive [4+2] cycloaddition of nitroarenes has been developed, suggesting the potential for the nitroaromatic ring to participate in cycloadditions with the alkene under photochemical conditions. researchgate.net

| Reaction Type | Key Features | Potential Products |

| Dihydroxylation | Addition of two hydroxyl groups across the double bond | Diols |

| Epoxidation | Formation of an epoxide ring | Epoxides |

| Cycloaddition | [4+2] or other cycloaddition reactions | Cyclic compounds |

| Metathesis | Ring-closing or cross-metathesis | Macrocycles, new alkenes |

Stereoselective Hydrofunctionalization Reactions

Transformations of the Nitroaromatic Unit

The nitro group on the aromatic ring is a versatile functional group that can be transformed into a variety of other substituents, significantly altering the electronic properties and reactivity of the molecule.

The most common transformation of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or other reducing agents like sodium dithionite (B78146). The resulting aniline (B41778) derivative, 4-(4-aminophenyl)but-3-en-2-ol, is a valuable intermediate for the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and materials with interesting electronic properties. The amino group can be further modified through diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups.

Furthermore, the nitro group can be involved in more complex transformations. For instance, photoexcited nitro groups can induce intramolecular redox reactions. A strategy involving a photoexcited nitro-induced double hydrogen atom abstraction has been used for the synthesis of N-heterocycles like indoles and oxindoles from 2-nitroarylethanols. rsc.org This suggests that under specific photochemical conditions, the nitro group in this compound could potentially react with the butenol (B1619263) side chain to form novel heterocyclic structures.

Reduction to Aniline and Subsequent Amine Chemistry

A pivotal functionalization strategy for this compound involves the reduction of the nitro group to a primary amine, yielding (E)-4-(4-aminophenyl)but-3-en-2-ol. This transformation is significant as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, thereby fundamentally altering the electronic properties of the phenyl ring.

The reduction of the nitro group can be achieved through various established methods in organic synthesis. Catalytic hydrogenation is a common and efficient approach, often employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. For a similar compound, (E)-4-(3-nitrophenyl)but-3-en-2-one, catalytic hydrogenation using Pd/C and hydrogen gas successfully yielded the corresponding aniline derivative, 4-(3-aminophenyl)butan-2-one, in high yield. This suggests a similar protocol would be effective for the reduction of this compound. Another method involves the use of reducing agents like zinc powder in the presence of an ammonium (B1175870) salt, which has been demonstrated for the reduction of N-nitroso anilines. rsc.org

The resulting aniline derivative, (E)-4-(4-aminophenyl)but-3-en-2-ol, is a valuable intermediate for a host of subsequent chemical transformations targeting the newly formed amino group. The nucleophilic nature of the aniline allows for a wide array of reactions, including:

Acylation: The amine can readily react with acylating agents such as acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride would yield N-(4-((E)-3-hydroxybut-1-en-1-yl)phenyl)acetamide.

Alkylation: The nitrogen atom can be alkylated using alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products.

Diazotization: Treatment of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would produce a diazonium salt. This intermediate is highly versatile and can undergo a range of Sandmeyer-type reactions to introduce a variety of substituents onto the phenyl ring, including halogens, cyano groups, and hydroxyl groups.

Formation of Schiff Bases: The aniline can condense with aldehydes and ketones to form imines, also known as Schiff bases.

A patent for the synthesis of rivaroxaban (B1684504) describes the reaction of 4-(4-aminophenyl)-3-morpholinone with various chloroformates, such as benzyl (B1604629) chloroformate and ethyl chloroformate, in the presence of a base to form the corresponding carbamates. google.com This demonstrates a common and high-yielding reaction of an aromatic amine that is directly applicable to (E)-4-(4-aminophenyl)but-3-en-2-ol.

Table 1: Potential Reactions of (E)-4-(4-aminophenyl)but-3-en-2-ol

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| (E)-4-(4-aminophenyl)but-3-en-2-ol | Acetyl Chloride | N-(4-((E)-3-hydroxybut-1-en-1-yl)phenyl)acetamide | Acylation |

| (E)-4-(4-aminophenyl)but-3-en-2-ol | Benzyl Chloroformate | Benzyl (4-((E)-3-hydroxybut-1-en-1-yl)phenyl)carbamate | Carbamate Formation |

| (E)-4-(4-aminophenyl)but-3-en-2-ol | NaNO₂, HCl (0 °C) | 4-((E)-3-hydroxybut-1-en-1-yl)benzenediazonium chloride | Diazotization |

| (E)-4-(4-aminophenyl)but-3-en-2-ol | Benzaldehyde | (E)-4-(4-(benzylideneamino)phenyl)but-3-en-2-ol | Schiff Base Formation |

Further Substitutions on the Phenyl Ring for Electronic and Steric Modulation

Beyond the transformation of the nitro group, the aromatic ring of this compound can be further functionalized to introduce additional substituents. These modifications are crucial for fine-tuning the electronic and steric profile of the molecule. The presence of the nitro group, a strong deactivating and meta-directing group, will influence the position of any electrophilic aromatic substitution reactions.

However, direct electrophilic substitution on the highly deactivated ring of this compound can be challenging. A more strategic approach often involves performing such substitutions on the aniline derivative obtained from the reduction of the nitro group. The amino group is a powerful activating and ortho-, para-directing group, facilitating electrophilic attack on the phenyl ring. Given that the para position is already occupied, substitutions would be directed to the positions ortho to the amino group.

Alternatively, modern cross-coupling reactions provide a powerful toolkit for the introduction of a wide variety of substituents onto the phenyl ring, often starting from a halogenated precursor. For example, a Heck reaction could be employed to couple an aryl halide with but-3-en-2-ol. Research has shown the successful synthesis of (E)-4-(4-aminophenyl)but-3-en-2-ol from 4-iodoaniline (B139537) and but-3-en-2-ol, demonstrating the feasibility of this approach. rsc.org Similarly, Suzuki and Sonogashira couplings are widely used to form carbon-carbon bonds. A Suzuki coupling could be used to introduce new aryl or alkyl groups, while a Sonogashira coupling is ideal for installing alkyne moieties. For instance, the Sonogashira coupling of 2-methylbut-3-yn-2-ol with various aryl halides has been reported, indicating that similar transformations could be applied to a halogenated derivative of 4-phenylbut-3-en-2-ol. rsc.org

The introduction of different functional groups can have a profound impact on the molecule's properties. For example, the installation of electron-donating groups like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups such as trifluoromethyl (-CF₃) at different positions on the phenyl ring can systematically alter the electronic environment of the entire molecule. Steric bulk can also be modulated by introducing larger substituents, which can influence the molecule's conformation and its ability to interact with biological targets.

Table 2: Examples of Phenyl Ring Functionalization on Similar Scaffolds

| Starting Material | Coupling Partner | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 4-Iodoaniline | But-3-en-2-ol | Heck Coupling | (E)-4-(4-aminophenyl)but-3-en-2-ol | rsc.org |

| 4-Iodobenzonitrile | But-3-en-2-ol | Heck Coupling | (E)-4-(4-cyanophenyl)but-3-en-2-ol | rsc.org |

| Methyl 4-iodobenzoate | But-3-en-2-ol | Heck Coupling | Methyl (E)-4-(3-hydroxybut-1-en-1-yl)benzoate | rsc.org |

| 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol | 1-Iodo-4-nitrobenzene | Sonogashira Coupling | 1,1'-Ethyne-1,2-diylbis(4-nitrobenzene) | rsc.org |

Strategic Applications of 4 4 Nitrophenyl but 3 En 2 Ol in Advanced Organic Synthesis

As a Chiral Building Block in Enantioselective Synthesis

The presence of a stereogenic center at the C-2 position makes 4-(4-nitrophenyl)but-3-en-2-ol a valuable chiral synthon. The enantiomerically pure forms of this alcohol are accessible through enzymatic kinetic resolution or asymmetric reduction of its corresponding ketone, (E)-4-(4-nitrophenyl)but-3-en-2-one.

One of the most efficient methods for obtaining the chiral alcohol is through the enantioselective reduction of the parent ketone. For instance, the use of Perakine (B201161) reductase (PR) has been shown to catalyze the reduction of (E)-4-(4-nitrophenyl)but-3-en-2-one to afford (S,E)-4-(4-nitrophenyl)but-3-en-2-ol with an exceptional enantiomeric excess (ee) of 99.8%. amazonaws.com This enzymatic approach provides a direct and highly selective route to the (S)-enantiomer, a key chiral intermediate for further synthetic elaborations.

Table 1: Enantioselective Reduction of (E)-4-(4-Nitrophenyl)but-3-en-2-one

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Perakine Reductase (PR) | (E)-4-(4-Nitrophenyl)but-3-en-2-one | (S,E)-4-(4-Nitrophenyl)but-3-en-2-ol | 99.8% |

Furthermore, lipase-catalyzed kinetic resolution represents another powerful strategy for accessing enantiomerically enriched this compound. While studies on the exact substrate are not extensively documented, research on structurally similar (E)-4-arylbut-3-en-2-ols demonstrates the feasibility of this approach. For example, Lecitase™ Ultra, an immobilized lipase (B570770), has been effectively used for the kinetic resolution of various (E)-4-arylbut-3-en-2-yl esters through enantioselective hydrolysis, yielding both the (R)-alcohols and unreacted (S)-esters with high enantiomeric purity (90–99% ee). nih.gov The same enzyme has also been successful in the transesterification of (E)-4-arylbut-3-en-2-ols, with the (R)-enantiomers being esterified faster. mdpi.com These findings strongly suggest that a similar lipase-mediated resolution strategy could be successfully applied to this compound, providing access to both of its enantiomers.

Precursor for the Synthesis of Complex Heterocyclic Compounds

The functional group array in this compound makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds. The hydroxyl group can be transformed into a leaving group, and the double bond can participate in various cyclization reactions. Moreover, the nitro group can be reduced to an amino group, which can then be incorporated into a heterocyclic ring.

While direct examples of the synthesis of complex heterocycles from this compound are not abundant in the literature, the reactivity of its constituent functional groups suggests several potential pathways. For instance, the reduction of the nitro group to an amine would yield 4-(4-aminophenyl)but-3-en-2-ol. This intermediate, possessing both an amino and a hydroxyl group, could undergo intramolecular cyclization or be used in multicomponent reactions to construct various nitrogen- and oxygen-containing heterocycles.

Research on related compounds supports this potential. For example, 2-amino-1-(4-nitrophenyl)ethanol (B107438) has been used to form a range of oxazaheterocycles, including 1,3-oxazolidines and morpholines, through reactions with various electrophilic reagents. researchgate.net This demonstrates the utility of the aminophenyl ethanol (B145695) framework in heterocycle synthesis, a potential that can be extended to derivatives of this compound.

Intermediate in the Construction of Natural Products and Bioactive Molecules

The structural motifs present in this compound are found in various natural products and bioactive molecules. The chiral allylic alcohol moiety is a common feature in many biologically active compounds, and the nitrophenyl group can serve as a precursor to an aniline (B41778), a key component of many pharmaceuticals.

Although the direct application of this compound as an intermediate in the total synthesis of a specific natural product has not been extensively reported, its potential is evident from the use of similar building blocks. For instance, the lipase-mediated resolution of the structurally related (E)-4-(4-methoxyphenyl)but-3-en-2-ol has been employed in the enantioselective synthesis of the sesquiterpene cis-7-methoxy-calamelene. researchgate.net This highlights the value of chiral arylbutenol scaffolds in natural product synthesis.

Furthermore, derivatives of the related saturated alcohol, 4-(4-nitrophenyl)butan-2-ol, have been investigated for their potential therapeutic applications, with some exhibiting antimicrobial and anticancer properties. This suggests that molecules derived from the 4-(4-nitrophenyl)butane framework have biological relevance, and this compound could serve as a key intermediate in the synthesis of novel bioactive analogues.

Utilization in Photochemical Caging and Release Systems

The nitrophenyl group in this compound makes it a candidate for applications in photochemical caging and release systems. Photolabile protecting groups (PPGs), often based on o-nitrobenzyl derivatives, are widely used to temporarily mask a functional group, which can then be released upon irradiation with light. wikipedia.orgacs.org This "uncaging" process allows for precise spatial and temporal control over the release of a bioactive molecule or a reactive species.

While this compound itself has not been directly reported as a photolabile protecting group, its structural features are highly relevant. The core principle involves the intramolecular hydrogen abstraction by the excited nitro group from a benzylic position, leading to a cascade of reactions that culminates in the cleavage of the protected group. wikipedia.org

Research has shown that various o-nitrobenzyl and related nitrophenyl compounds can be used to cage a wide range of functional groups, including alcohols, amines, and carboxylic acids. mdpi.com For example, the [2-(2-nitrophenyl)propoxy]carbonyl (nppoc) group has been extensively developed for caging nucleosides in the synthesis of DNA chips. d-nb.info The synthesis of these photocages often involves the reduction of a nitrophenyl ketone to the corresponding alcohol, a transformation analogous to the synthesis of this compound. d-nb.info This suggests that this compound could be a valuable precursor for the development of novel photolabile protecting groups, potentially with tailored absorption properties and release kinetics.

Future Research Directions and Emerging Trends for 4 4 Nitrophenyl but 3 En 2 Ol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of 4-(4-nitrophenyl)but-3-en-2-ol typically involves a two-step process: a Claisen-Schmidt condensation of 4-nitrobenzaldehyde (B150856) with acetone (B3395972), followed by the reduction of the resulting α,β-unsaturated ketone, 4-(4-nitrophenyl)but-3-en-2-one (B1336856). prepchem.com This reduction is often accomplished using stoichiometric metal hydride reagents like sodium borohydride (B1222165) (NaBH₄). While effective, these methods present opportunities for improvement in terms of sustainability and atom economy.

Future research will likely focus on several key areas to develop "greener" synthetic pathways:

Biocatalytic Reductions: The use of enzymes, particularly alcohol dehydrogenases (ADHs), offers a highly selective and environmentally friendly alternative to metal hydrides for the reduction of the ketone precursor. acs.org Biocatalysis operates under mild conditions (room temperature, aqueous media) and can provide high enantioselectivity, directly yielding specific stereoisomers of the chiral alcohol. acs.org

Catalytic Transfer Hydrogenation: This approach uses catalysts with benign hydrogen donors like isopropanol (B130326) or formic acid, avoiding the use of high-pressure hydrogen gas or reactive metal hydrides. This enhances the operational safety and sustainability of the process.

Direct C(sp³)–H Functionalization: Emerging strategies in organic synthesis focus on the direct activation of C-H bonds. A future approach could involve the direct, catalyst-mediated addition of a functionalized propane (B168953) equivalent to 4-nitrobenzaldehyde, bypassing the traditional condensation-reduction sequence entirely. beilstein-journals.org Such methods, if developed, would significantly improve atom economy by eliminating steps and reducing waste. beilstein-journals.org

Kinetic Resolution via Enzymatic Transesterification: For separating racemic mixtures of this compound, immobilized lipases can be used. For example, Lecitase™ Ultra has been shown to be highly effective in the kinetic resolution of analogous (E)-4-arylbut-3-en-2-ol structures, providing excellent enantioselectivity. mdpi.com This biocatalytic method is a sustainable alternative to traditional chiral chromatography.

Table 1: Comparison of Synthetic Routes for this compound

| Method | Precursors | Reagents/Catalysts | Advantages | Disadvantages | Sustainability Aspect |

|---|---|---|---|---|---|

| Traditional Reduction | 4-(4-Nitrophenyl)but-3-en-2-one | NaBH₄ or LiAlH₄ | High yield, well-established | Poor atom economy, hazardous reagents | Low |

| Biocatalytic Reduction | 4-(4-Nitrophenyl)but-3-en-2-one | Alcohol Dehydrogenase (ADH), NADH cofactor acs.org | High enantioselectivity, mild conditions, "green" | Requires enzyme screening and optimization | High |

| Enzymatic Kinetic Resolution | Racemic this compound | Immobilized Lipase (B570770) (e.g., Lecitase™ Ultra) mdpi.com | High enantiomeric excess (eep, ees >95%), reusable catalyst | Maximum theoretical yield is 50% for one enantiomer | High |

| Catalytic Transfer Hydrogenation | 4-(4-Nitrophenyl)but-3-en-2-one | Ru or Ir catalyst, Isopropanol or Formic Acid | Avoids H₂ gas, safer | Requires precious metal catalysts | Medium |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to modern organic chemistry, and the synthesis of this compound and its derivatives is an area ripe for catalytic innovation. The goal is to develop systems that are not only efficient but also reusable, selective, and environmentally friendly.

Emerging trends in catalysis applicable to this compound include:

Immobilized Biocatalysts: As noted, enzymes like lipases are highly effective for the enantioselective transformation of allylic alcohols. mdpi.com Future work will focus on improving the operational stability of these enzymes through immobilization on supports like cyanogen (B1215507) bromide-activated agarose (B213101) (CNBr-agarose), allowing for repeated use in multiple reaction cycles without significant loss of activity. mdpi.com

Nanocatalysis: Nanoparticles, such as those made of gold or palladium, offer a large surface-area-to-volume ratio, leading to high catalytic activity. rsc.org Yeast-supported gold nanoparticles have been investigated for the reduction of the nitro group in the related ketone precursor. rsc.org Research into novel nanocatalysts could yield systems that selectively reduce the ketone to the alcohol while leaving the nitro group and double bond intact, or vice-versa, allowing for tunable reactivity. Magnetically separable nanocatalysts could further simplify catalyst recovery and reuse. rsc.org

Organocatalysis: Small organic molecules can be used to catalyze asymmetric reactions, avoiding the cost and potential toxicity of metal-based catalysts. google.com Chiral proline derivatives or other organocatalysts could be developed for the asymmetric aldol (B89426) reaction to form the ketone precursor or for other transformations of the final alcohol product, offering a metal-free route to enantiopure compounds.

Task-Specific Ionic Liquids: Ionic liquids can act as both solvents and catalysts. SO₃H-functionalized ionic liquids, for instance, have been used as highly active and recyclable acid catalysts in condensation reactions similar to the first step of the synthesis. mdpi.com These systems can enhance reaction rates and facilitate product separation.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. polimi.it These benefits include superior heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up. researchgate.netresearchgate.net

The synthesis of this compound is an ideal candidate for adaptation to flow chemistry:

Telescoped Synthesis: The two-step synthesis can be "telescoped" into a single continuous process. A solution of 4-nitrobenzaldehyde and acetone could be passed through a first reactor containing a solid-supported base catalyst to form the enone, followed by introduction of a reducing agent and passage through a second reactor containing a catalyst for the reduction to the alcohol. mdpi.com

Packed-Bed Microreactors: Using catalysts packed into a microreactor column allows for high efficiency and easy separation of the product from the catalyst. mdpi.com A packed-bed reactor containing an immobilized enzyme or a heterogeneous catalyst could be used for the continuous, stereoselective synthesis of the target alcohol.

Enhanced Safety: The nitro group makes the precursor potentially energetic. Flow reactors handle only small volumes of material at any given time, significantly mitigating the risks associated with exothermic or potentially explosive reactions compared to large-scale batch reactors. polimi.it

Automated Optimization: Flow systems can be integrated with automated software and analytical tools (like online HPLC or NMR) to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry). This allows for the rapid optimization of reaction yield and selectivity with minimal manual intervention.

Advanced Computational Design for Rational Synthesis and Property Prediction

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental design, saving significant time and resources. chemrevlett.com

For this compound, computational methods can be applied in several ways:

Predicting Physicochemical Properties: Programs based on chemical structure theory can estimate a wide range of properties like solubility, pKa, and reactivity parameters from the molecular structure alone. epa.gov This information is crucial for designing synthetic and purification protocols.

Mechanism and Reactivity Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and understand intermolecular interactions, such as the hydrogen bonding that governs its crystal structure. iucr.orgresearchgate.net This insight helps in selecting optimal reaction conditions and predicting potential side products.

Rational Enzyme Engineering: For biocatalytic routes, computational tools are essential. Molecular docking can simulate how the substrate, 4-(4-nitrophenyl)but-3-en-2-one, fits into the active site of an enzyme like an ADH. researchgate.net This can be used to predict which enzyme will be most effective or to guide protein engineering efforts to create mutant enzymes with enhanced activity or selectivity for this specific substrate. researchgate.net

QSAR for Derivative Design: If the compound is used as a scaffold for new bioactive agents, Quantitative Structure-Activity Relationship (QSAR) models can be built. chemrevlett.com These models correlate structural features of various derivatives with their biological activity, allowing for the rational, in-silico design of new, more potent compounds before they are synthesized in the lab.

Unexplored Reactivity Patterns and Derivatization Potential for New Chemical Entities

The true value of a chemical building block lies in its versatility and potential for derivatization. This compound possesses multiple reactive sites—the hydroxyl group, the double bond, and the nitro group—that can be selectively functionalized to create a diverse library of new molecules.

Future research will likely explore the following pathways:

Nitro Group Reduction and Functionalization: The nitro group can be readily reduced to an amine, yielding 4-(4-aminophenyl)but-3-en-2-ol. rsc.org This aniline (B41778) derivative is a valuable precursor for a wide range of compounds. It can undergo diazotization followed by coupling reactions to form novel azo dyes or be used in amide coupling reactions to build larger, more complex molecules for medicinal chemistry applications. mdpi.comnih.gov

Reactions at the Allylic Alcohol: The hydroxyl group can be oxidized to the corresponding ketone, substituted with other functional groups, or used as a directing group for stereoselective reactions on the adjacent double bond, such as epoxidation.

Transformations of the Double Bond: The carbon-carbon double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, or dihydroxylation, to introduce new functionalities. It could also potentially participate in metathesis reactions to form new C-C bonds.

Click Chemistry Scaffolds: By modifying the butenol (B1619263) backbone, for example, by converting it to a butynol (B8639501) analogue, the molecule could become a precursor for "click" reactions. This would allow for its efficient coupling with azide-containing molecules to form triazole derivatives, a privileged scaffold in drug discovery. mdpi.com

Pre-column Derivatization for Analysis: Chemical derivatization can be employed to convert the compound into a more stable or easily detectable form for analytical purposes, such as HPLC, which is crucial for quality control in synthetic processes. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.